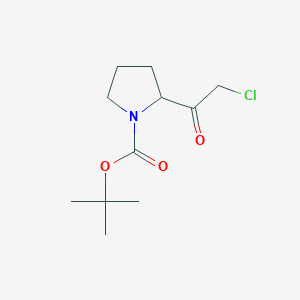

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name |

tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJFCSOQVPPIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399035 | |

| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848819-60-3 | |

| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Pyrrolidine

The foundational step involves protecting the secondary amine of pyrrolidine with a Boc group. In a representative procedure, pyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The Boc group is selectively introduced, yielding tert-butyl pyrrolidine-1-carboxylate with >95% purity after silica gel chromatography.

Key Parameters

Chloroacetylation of Boc-Protected Pyrrolidine

The Boc-protected intermediate is subsequently acylated with chloroacetyl chloride. In optimized conditions, the reaction is conducted in DCM at -10°C using N,N-diisopropylethylamine (DIPEA) as a base to minimize side reactions. The product is isolated via aqueous workup and recrystallization from isopropyl alcohol.

Optimized Conditions

- Reagent : Chloroacetyl chloride (1.2 equiv)

- Base : DIPEA (2.0 equiv)

- Reaction Time : 2–4 hours

- Yield : 78–84%

Table 1: Representative Yields for Stepwise Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | Boc₂O, TEA | DCM | 0°C | 90% |

| Chloroacetylation | ClCH₂COCl, DIPEA | DCM | -10°C | 82% |

Enantioselective Synthesis

Chiral Pool Strategy Using L-Prolinamide

A patent discloses an enantioselective route starting from L-prolinamide. Chloroacetyl chloride is added to L-prolinamide in DCM at -45°C, followed by dehydration with phosphorus oxychloride (POCl₃) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Hydrolysis and Boc protection afford the target compound with >99% enantiomeric excess (ee).

Critical Steps

Asymmetric Catalysis

While direct asymmetric methods are less documented, a patent hints at using chiral auxiliaries. For example, (S)-1-tert-butyl-5-methyl-2-acetamido pentanedioate undergoes lithiation at -78°C, followed by formylation and cyclization to yield enantiomerically enriched pyrrolidine derivatives.

One-Pot Synthesis Approaches

A streamlined one-pot method combines Boc protection and chloroacetylation in THF. Pyrrolidine, Boc₂O, and chloroacetyl chloride are sequentially added at -20°C, with DIPEA neutralizing HCl in situ. This method reduces purification steps but achieves a lower yield (68–72%) due to competing side reactions.

Advantages

Industrial-Scale Production

Batch Reactor Optimization

Industrial protocols emphasize temperature control (0–10°C) and solvent recycling. A typical batch uses:

Continuous Flow Systems

Emerging approaches adopt continuous flow chemistry to enhance safety and efficiency. Chloroacetyl chloride is introduced via a micromixer, reducing exothermic risks.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Enantioselectivity |

|---|---|---|---|---|

| Stepwise | 82% | 99% | High | None |

| Enantioselective | 78% | 99% ee | Moderate | High |

| One-Pot | 70% | 95% | Moderate | None |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols or other reduced derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted pyrrolidine derivatives with various functional groups replacing the chlorine atom.

Reduction Reactions: Products include alcohols or other reduced forms of the original compound.

Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate starting materials.

- Introduction of the Chloroacetyl Group : The reaction of the pyrrolidine derivative with chloroacetyl chloride under controlled conditions.

- Protection of the Carboxyl Group : Final protection using tert-butyl chloroformate to yield the desired compound.

Biological Applications

This compound has shown potential in various biological applications:

-

Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management. The structure-activity relationship indicates that substituents like chlorine enhance binding affinity to the enzyme's active site.

Compound Name IC50 Value (µM) Remarks This compound 0.15 High potency against DPP-IV Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate 0.25 Moderate potency Tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate 0.30 Lower activity compared to chloro derivative - Antimicrobial Activity : Research suggests that pyrrolidine derivatives can disrupt bacterial membranes, leading to increased permeability and cell death. This mechanism is influenced by the compound's structural features, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have explored the implications of this compound in biological systems:

- DPP-IV Inhibition Study : A detailed investigation demonstrated that modifications in the chloroacetyl group significantly influence inhibitory potency against DPP-IV. The findings highlighted that chlorine substituents enhance binding affinity, making this compound a candidate for diabetes therapeutics.

- Antimicrobial Mechanism Analysis : Studies indicated that pyrrolidine derivatives, including this compound, disrupt bacterial membranes, suggesting their utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. This interaction can lead to the modification of biological pathways and the exertion of specific biological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

- Tert-butyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate

- Tert-butyl 2-(2-fluoroacetyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications.

Biological Activity

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate (CAS No. 848819-60-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C₁₁H₁₈ClNO₃

- Molecular Weight : 245.72 g/mol

The presence of the chloroacetyl group is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic effects.

- Modulation of Receptor Activity : It may also act as a ligand for certain receptors, influencing signaling pathways that are crucial for various physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. The compound's ability to disrupt cellular proliferation and promote programmed cell death highlights its potential as an anticancer agent.

Case Studies and Experimental Data

- Antimicrobial Study :

- A study tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

- Anticancer Activity :

- In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Q & A

Q. What in vitro assays are suitable for evaluating the compound’s potential in drug discovery?

- Methodology : Screen for anticancer activity via cytotoxicity assays (e.g., MTT) against tumor cell lines. For analogs like tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate, test apoptosis induction via flow cytometry .

Key Considerations for Researchers

- Stereochemical Integrity : Use chiral HPLC or polarimetry to confirm enantiopurity, especially for derivatives intended as bioactive molecules .

- Reaction Monitoring : Prioritize LC-MS for real-time tracking of intermediates, reducing side-product formation .

- Safety : Handle chloroacetyl derivatives with care (potential alkylating agents); use PPE and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.